molecular formula C14H16O2S B6012582 methyl 5-tert-butyl-1-benzothiophene-2-carboxylate

methyl 5-tert-butyl-1-benzothiophene-2-carboxylate

Cat. No.: B6012582
M. Wt: 248.34 g/mol
InChI Key: WHQDVIGECHJKMV-UHFFFAOYSA-N
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Description

Methyl 5-tert-butyl-1-benzothiophene-2-carboxylate: is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This compound is characterized by the presence of a methyl ester group at the 2-position and a tert-butyl group at the 5-position of the benzothiophene ring. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-tert-butyl-1-benzothiophene-2-carboxylate typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a variety of methods, including the Gewald reaction, Paal-Knorr synthesis, and the Hinsberg synthesis. These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-tert-butyl-1-benzothiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol. Lithium aluminum hydride is a common reducing agent used for this purpose.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Methyl 5-tert-butyl-1-benzothiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of benzothiophenes, including this compound, are explored for their pharmacological properties. They are potential candidates for drug development due to their ability to modulate various biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of methyl 5-tert-butyl-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
  • 2-Methyl-5-tert-butylthiophene
  • 3-Methylbenzothiophene

Comparison: Methyl 5-tert-butyl-1-benzothiophene-2-carboxylate is unique due to the presence of both a tert-butyl group and a methyl ester group on the benzothiophene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

methyl 5-tert-butyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2S/c1-14(2,3)10-5-6-11-9(7-10)8-12(17-11)13(15)16-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQDVIGECHJKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)SC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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